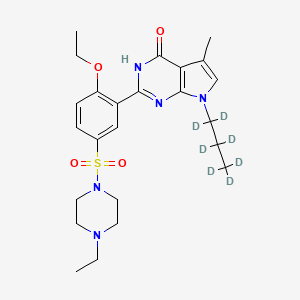![molecular formula C16H12O4 B12425275 7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)
7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the condensation of 7-hydroxy-4-chromanone with 4-hydroxybenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has several scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct anti-inflammatory properties compared to other chroman-4-one derivatives .
Propiedades
Fórmula molecular |
C16H12O4 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2 |
Clave InChI |
CWFKSHWAQPOKQP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)

